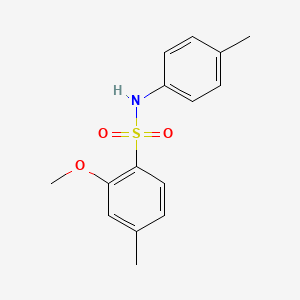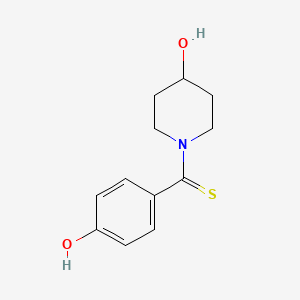
2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide, also known as MMPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPS belongs to the class of sulfonamide compounds and has been shown to exhibit various biochemical and physiological effects. In
科学的研究の応用
Antitumor Activities
Sulfonamide compounds, including derivatives similar to "2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide," have been explored for their antitumor activities. For instance, compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, identifying potent cell cycle inhibitors that have progressed to clinical trials. These compounds exhibit antimitotic activities by disrupting tubulin polymerization and antiproliferative actions causing cell cycle alterations in various cancer cell lines (Owa et al., 2002).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. Studies have synthesized polymethoxylated-pyrazoline benzene sulfonamides, examining their cytotoxic activities and carbonic anhydrase inhibitory effects. These compounds showed significant inhibitory activity against human carbonic anhydrase isoenzymes, positioning them as potential leads for further investigations (Kucukoglu et al., 2016).
Antimicrobial Activities
Sulfonamides possess antimicrobial activities against a wide range of pathogenic strains of gram-positive and gram-negative bacteria. They are utilized in treating various infectious diseases such as malaria, urinary tract infections, and respiratory tract infections. Novel sulfonamides synthesized for their antimicrobial activity assessment have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting their potential in antimicrobial therapy (Ahmad & Farrukh, 2012).
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives, including structural analogs of "2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide," play a critical role in understanding their chemical properties and potential applications. These studies involve various spectroscopic techniques and elemental analysis to establish the compounds' structures, paving the way for their application in medicinal chemistry and drug development (Hayun et al., 2012).
特性
IUPAC Name |
2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-4-7-13(8-5-11)16-20(17,18)15-9-6-12(2)10-14(15)19-3/h4-10,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVUGMMJMVTVRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-nitro-2-furamide](/img/structure/B603394.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B603398.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B603401.png)
![Ethyl 3-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B603402.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]cyclohexanecarboxamide](/img/structure/B603404.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-phenylpropanamide](/img/structure/B603405.png)
![5-bromo-N-[3-methyl-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B603406.png)
![2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B603407.png)
![N-(4-hydroxy-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B603408.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B603411.png)


![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B603415.png)
![2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate](/img/structure/B603416.png)